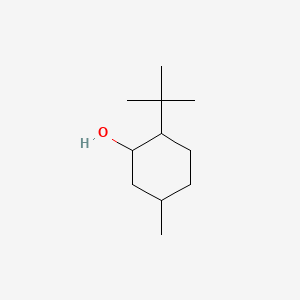

2-Tert-butyl-5-methylcyclohexan-1-ol

Beschreibung

2-Tert-butyl-5-methylcyclohexan-1-ol is a substituted cyclohexanol derivative characterized by a hydroxyl group at position 1, a tert-butyl group at position 2, and a methyl group at position 3. This structural arrangement confers unique steric and electronic properties, influencing its physical characteristics (e.g., solubility, melting point) and reactivity. Cyclohexanol derivatives are often utilized as intermediates in organic synthesis, chiral auxiliaries, or fragrance components, depending on substituent effects.

Eigenschaften

CAS-Nummer |

91242-69-2 |

|---|---|

Molekularformel |

C11H22O |

Molekulargewicht |

170.29 g/mol |

IUPAC-Name |

2-tert-butyl-5-methylcyclohexan-1-ol |

InChI |

InChI=1S/C11H22O/c1-8-5-6-9(10(12)7-8)11(2,3)4/h8-10,12H,5-7H2,1-4H3 |

InChI-Schlüssel |

OLSGPMSPGKZAEI-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CCC(C(C1)O)C(C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-5-methylcyclohexan-1-ol typically involves the hydrogenation of the corresponding ketone, 2-tert-butyl-5-methylcyclohexanone. This reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods

In an industrial setting, the production of 2-tert-butyl-5-methylcyclohexan-1-ol can be achieved through a similar hydrogenation process, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Tert-butyl-5-methylcyclohexan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be further reduced to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.

Major Products Formed

Oxidation: 2-tert-butyl-5-methylcyclohexanone or 2-tert-butyl-5-methylcyclohexanal.

Reduction: 2-tert-butyl-5-methylcyclohexane.

Substitution: 2-tert-butyl-5-methylcyclohexyl chloride or bromide.

Wissenschaftliche Forschungsanwendungen

Fragrance Industry

Overview

2-Tert-butyl-5-methylcyclohexan-1-ol is primarily used as a fragrance ingredient in personal care products and household items. Its pleasant odor profile makes it suitable for perfumes, soaps, and cosmetics.

Safety Assessments

Recent studies indicate that this compound does not present significant genotoxic risks. Evaluations conducted under Good Laboratory Practice (GLP) show no mutagenic potential, as evidenced by micronucleus assays performed on human peripheral lymphocytes . The compound was assessed for phototoxicity and found to have negligible absorption in the UV/Vis spectrum, indicating low risk for phototoxic reactions .

Chemical Synthesis

Use in Organic Chemistry

In organic synthesis, 2-tert-butyl-5-methylcyclohexan-1-ol serves as a precursor for various chemical transformations. For example, it can be involved in the synthesis of more complex molecules through reactions such as acylation and oxidation.

Biocatalytic Processes

A recent study highlighted a continuous-flow biocatalytic process utilizing alcohol dehydrogenases to produce derivatives of cyclohexanol, including 2-tert-butyl-5-methylcyclohexan-1-ol. This method demonstrated high conversion rates and yields, showcasing its efficiency in producing valuable chemical intermediates .

Toxicological Research

Risk Assessments

Toxicological evaluations have been conducted to assess the environmental impact and safety of 2-tert-butyl-5-methylcyclohexan-1-ol. The compound has been pre-registered under REACH regulations, indicating compliance with safety standards . The risk characterization revealed that the predicted environmental concentration (PEC) is significantly lower than the predicted no-effect concentration (PNEC), suggesting minimal ecological risk at current usage levels .

Table 1: Toxicological Profile of 2-Tert-butyl-5-methylcyclohexan-1-ol

Table 2: Biocatalytic Synthesis Overview

| Reaction Type | Enzyme Used | Conversion Rate |

|---|---|---|

| Alcohol Dehydrogenation | Candida antarctica lipase A | 85% in 18 hours |

| Enzymatic Reduction | Various lipases tested | Up to 90% yield |

Case Studies

Case Study 1: Fragrance Development

In a study examining the use of various cyclic alcohols in fragrance formulations, 2-tert-butyl-5-methylcyclohexan-1-ol was found to enhance the overall scent profile while maintaining safety standards for skin application. The absence of sensitization reactions in human tests supports its use in consumer products .

Case Study 2: Environmental Impact Assessment

An environmental risk assessment conducted under RIFM guidelines demonstrated that the use of 2-tert-butyl-5-methylcyclohexan-1-ol does not pose significant risks to aquatic ecosystems. The calculated risk quotient (RQ) was less than one, indicating safe usage levels across various applications .

Wirkmechanismus

The mechanism of action of 2-tert-butyl-5-methylcyclohexan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The molecular targets and pathways involved can vary based on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

*Hypothetical data inferred from structural analogs; †Estimated via computational tools (e.g., ChemDraw).

Key Findings:

In contrast, the silyl-protected derivative (C24H36O2Si, ) uses a bulky silyl ether at C5, which stabilizes the molecule against hydrolysis but increases molecular weight significantly.

Lipophilicity (LogP): The target compound’s LogP (~3.0) is lower than that of the silyl ether analog (LogP 4.75, ) but higher than 2-isopropyl-5-methylcyclohexanol (~2.5, ), reflecting the tert-butyl group’s contribution to hydrophobicity.

Synthetic Utility :

- Silyl ether derivatives (e.g., ) are pivotal in multistep syntheses for protecting hydroxyl groups, whereas less bulky analogs (e.g., ) may serve as chiral building blocks in fragrance or pharmaceutical intermediates.

Research Implications and Limitations

Further experimental work is needed to validate its physical properties (e.g., melting point, solubility) and reactivity under varying conditions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Tert-butyl-5-methylcyclohexan-1-ol, and what key reaction conditions must be optimized?

- Methodological Answer : The synthesis typically involves functional group transformations of pre-existing cyclohexanol derivatives. For example:

-

Oxidation : Tertiary alcohols like 2-tert-butylcyclohexanol can be oxidized to ketones using CrO₃ or pyridinium chlorochromate (PCC) under anhydrous conditions .

-

Substitution : The hydroxyl group can be replaced via reactions with thionyl chloride (SOCl₂) to form chlorides, which serve as intermediates for further derivatization .

-

Key Considerations : Steric hindrance from the tert-butyl group may slow reaction kinetics; reflux in non-polar solvents (e.g., dichloromethane) and extended reaction times are often required.

- Data Table : Common Reagents and Conditions

| Reaction Type | Reagent/Conditions | Product | Yield Optimization Tips |

|---|---|---|---|

| Oxidation | CrO₃ in acetone | Ketone | Monitor via TLC (Rf ~0.5 in hexane/EtOAc 4:1) |

| Substitution | SOCl₂, 40°C, 6h | Chloride | Use molecular sieves to absorb HCl byproduct |

Q. How do stereochemical configurations (cis vs. trans) influence the physical properties of 2-Tert-butyl-5-methylcyclohexan-1-ol?

- Methodological Answer : The tert-butyl group’s axial or equatorial positioning in chair conformations affects polarity and melting points.

- Cis Isomers : The tert-butyl group adopts an axial position, increasing steric strain and lowering melting points due to reduced crystal lattice stability .

- Trans Isomers : Equatorial positioning minimizes strain, leading to higher melting points and better solubility in non-polar solvents.

Advanced Research Questions

Q. What advanced spectroscopic techniques resolve structural ambiguities in 2-Tert-butyl-5-methylcyclohexan-1-ol derivatives, and what spectral markers are diagnostic?

- Methodological Answer :

- ¹³C NMR : The tert-butyl carbon resonates at δ ~25–28 ppm, while the methyl group on the cyclohexane ring appears at δ ~20–22 ppm. Diastereomers show distinct splitting patterns due to restricted rotation .

- IR Spectroscopy : Hydroxyl stretching (νOH) at ~3200–3600 cm⁻¹ broadens in polar solvents, while ketone derivatives (from oxidation) show νC=O at ~1700 cm⁻¹ .

- Contradiction Analysis : Conflicting reports on chemical shifts may arise from solvent effects or impurities. Always compare data with computed spectra (e.g., DFT calculations) .

Q. How does the tert-butyl group’s steric bulk influence regioselectivity in electrophilic substitution reactions, and how can this be quantified experimentally?

- Methodological Answer :

-

Kinetic Studies : Compete reactions between 2-Tert-butyl-5-methylcyclohexan-1-ol and less hindered analogs (e.g., cyclohexanol) under identical electrophilic conditions (e.g., nitration). Measure relative rates via GC-MS .

-

Computational Modeling : Use molecular mechanics (MMFF94) to calculate energy barriers for transition states. The tert-butyl group increases activation energy by ~10–15 kcal/mol due to van der Waals repulsion .

- Data Table : Example Kinetic Parameters

| Substrate | Rate Constant (k, s⁻¹) | Activation Energy (ΔG‡, kcal/mol) |

|---|---|---|

| Cyclohexanol | 0.45 | 18.2 |

| 2-Tert-butyl-5-methylcyclohexanol | 0.12 | 29.7 |

Q. What strategies mitigate steric hindrance challenges in catalytic hydrogenation of 2-Tert-butyl-5-methylcyclohexan-1-ol derivatives?

- Methodological Answer :

- Catalyst Selection : Use high-pressure Pd/C or Rh/Al₂O₃ catalysts, which tolerate bulky substrates better than PtO₂ .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve hydrogen diffusion to the catalyst surface.

- Monitoring : Track H₂ uptake manometrically; incomplete reduction after 24h suggests catalyst poisoning. Regenerate catalysts via acid washing .

Contradiction Analysis and Troubleshooting

Q. Conflicting reports exist on the optimal oxidation conditions for 2-Tert-butyl-5-methylcyclohexan-1-ol. How can researchers reconcile these discrepancies?

- Methodological Answer :

-

Source Evaluation : Cross-reference PubChem, CAS, and EPA DSSTox entries to verify reagent purity and reaction scales .

-

Reproducibility Protocols : Standardize substrate concentration (0.1–0.5 M) and oxygen exclusion (e.g., Schlenk line). Discrepancies in yields >10% may indicate side reactions (e.g., overoxidation to carboxylic acids) .

- Troubleshooting Table :

| Issue | Likely Cause | Solution |

|---|---|---|

| Low ketone yield | Moisture in reaction | Dry solvents with MgSO₄ |

| Unidentified byproducts | Radical intermediates | Add radical inhibitors (BHT) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.